N-[2,4-dichlorobenzoyl]phenylsulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H9Cl2NO3S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C13H9Cl2NO3S/c14-9-6-7-11(12(15)8-9)13(17)16-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
TXHQSKPOVJIXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Synonyms |
LY 32262 LY-32262 LY32262 N-(2,4-dichlorobenzoyl)phenylsulfonamide |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Deprotonation : A base (e.g., triethylamine, pyridine) deprotonates the sulfonamide’s -NH₂ group, enhancing its nucleophilicity.
-
Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride.
-
Elimination : Hydrogen chloride is released, forming the acylated product.
Typical Protocol
| Component | Details |
|---|---|
| Reactants | Phenylsulfonamide, 2,4-dichlorobenzoyl chloride |
| Base | Triethylamine (TEA) or pyridine |
| Solvent | Tetrahydrofuran (THF), dichloromethane (DCM), or toluene |
| Temperature | Room temperature to reflux (e.g., 8 hours at 100°C) |
| Workup | Wash with aqueous NaHCO₃, recrystallize from ethanol or acetone |
Example Conditions (adapted from similar reactions):
Coupling via Activated Esters
For less reactive acyl chlorides or alternative substrates, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can facilitate amide bond formation.
Reaction Mechanism
-
Activation : EDC reacts with 2,4-dichlorobenzoic acid to form an active O-acylisourea intermediate.
-
Coupling : The intermediate reacts with phenylsulfonamide’s amine group, releasing urea as a byproduct.
Typical Protocol
| Component | Details |
|---|---|
| Reactants | 2,4-Dichlorobenzoic acid, phenylsulfonamide |
| Coupling Agent | EDC (1.1–1.5 eq), HOBt (1.1–1.5 eq), or DMAP (0.2 eq) |
| Solvent | Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) |
| Temperature | 0–25°C (activation) to 25–60°C (coupling) |
| Workup | Extract with organic solvent, chromatography (SiO₂) |
Example Conditions (adapted from peptide coupling methods):
Alternative Approaches
Schotten-Baumann Reaction
In this method, 2,4-dichlorobenzoyl chloride is reacted with phenylsulfonamide in a biphasic system (e.g., aqueous NaOH and organic solvent).
| Component | Details |
|---|---|
| Solvent System | Aqueous NaOH (10–25%) and THF or DCM |
| Temperature | 0–5°C (initial), 50–60°C (reflux) |
| Workup | Acidify to pH 1–2, filter, recrystallize |
Yield : ~60–75% (inferred from thiourea analogs).
Characterization and Analysis
| Technique | Observations |
|---|---|
| FT-IR | Peaks at ~1680 cm⁻¹ (C=O stretch), ~1310 cm⁻¹ (SO₂ asym), ~1150 cm⁻¹ (SO₂ sym) |
| ¹H-NMR | Singlet at ~10.0 ppm (NH), multiplet at ~7.5–7.8 ppm (aromatic protons) |
| MS | Molecular ion peak at m/z 322 (C₁₃H₉Cl₂NO₂S⁺) |
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Acylation | High yield, simple workup | Requires excess acyl chloride |
| Coupling Agents | Versatile for diverse substrates | Lower yields, costly reagents |
| Schotten-Baumann | Minimal solvent waste | Requires precise pH control |
Critical Challenges and Solutions
-
Byproduct Formation : Excess 2,4-dichlorobenzoyl chloride can lead to over-acylation. Solution : Use stoichiometric equivalents and monitor reaction progress via TLC.
-
Low Solubility : Phenylsulfonamide may precipitate in non-polar solvents. Solution : Use polar aprotic solvents (e.g., DMF) or incrementally add reactants.
Q & A
Q. Critical parameters :
- Incubation time : Prolonged exposure (72 hours) may reveal delayed cytotoxicity .
- Serum concentration : ≤10% FBS to avoid binding interference .
Advanced Question: How can researchers resolve contradictions in cytotoxicity data across studies?
Answer: Discrepancies often arise from:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show divergent responses due to receptor expression .
- Assay sensitivity : MTT vs. resazurin assays yield varying IC₅₀ values; cross-validate with clonogenic assays .
- Compound stability : Hydrolytic degradation in media (e.g., pH-dependent cleavage of the sulfonamide group) .
Q. Mitigation strategies :
- Parallel testing : Include multiple cell lines and assays.
- Stability profiling : Use LC-MS to monitor compound integrity during assays .
Advanced Question: What computational approaches optimize molecular interactions for target binding?
Answer:
- Molecular docking : Screens against targets like ribonucleotide reductase (RNR) or PPARγ.
- Key metric : ΔG (binding energy). Lower ΔG indicates stronger binding (e.g., ΔG = −8.2 kcal/mol for RNR vs. −7.5 kcal/mol for hydroxyurea) .
- Software : AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess ligand-receptor stability over 100 ns trajectories .
- QSAR modeling : Links substituent electronegativity (e.g., Cl, F) to bioactivity .
Example : Fluorine substitution at the 4-position enhances hydrophobic interactions with PPARγ’s ligand-binding domain .
Advanced Question: How can structure-activity relationships (SAR) guide derivative design?
Answer: SAR strategies involve:
Substituent variation :
- Electron-withdrawing groups (Cl, NO₂) at 2,4-positions enhance cytotoxicity (IC₅₀ reduction by 40–60%) .
- Polar groups (OH, NH₂) improve solubility but may reduce membrane permeability .
Scaffold hopping : Replace the benzoyl group with thiazole or pyrimidine for novel interactions .
Hybridization : Merge with pharmacophores like morpholine (e.g., 4-(morpholinosulfonyl)benzamide derivatives) to target kinases .
Q. Validation :
- In vitro assays : Test against panels of cancer and normal cells.
- ADMET profiling : Assess LogP (optimal 2–3) and CYP450 inhibition .
Advanced Question: What analytical techniques resolve structural ambiguities in sulfonamide derivatives?
Answer:
- X-ray crystallography : Determines absolute configuration (e.g., dihedral angles between dichlorophenyl and sulfonamide groups) .
- 2D NMR : COSY and NOESY identify through-space correlations, resolving regiochemical conflicts .
- IR spectroscopy : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹) and absence of unreacted acyl chloride .
Case study : Discrepancies in NOE signals for N-allyl derivatives were resolved via crystallography, revealing a twisted conformation .
Advanced Question: How do reaction conditions influence synthetic yields and byproduct formation?
Answer:
- Temperature : Excessively high reflux (>80°C) promotes hydrolysis of the benzoyl chloride precursor .
- Solvent : Polar aprotic solvents (DMF, DMSO) increase acylation rates but may form sulfonic acid byproducts .
- Catalysts : DMAP (4-dimethylaminopyridine) improves yields by 20–30% in hindered reactions .
Q. Byproduct mitigation :
- Quenching : Rapid addition of ice-water post-reaction minimizes decomposition.
- TLC monitoring : Identifies intermediates (e.g., unreacted phenylsulfonamide) early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
